Isothiazole,4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazole,4-(phenylmethyl)-: is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing isothiazoles involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds. This reaction typically requires mild conditions and can be catalyzed by acids or bases.
Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods for synthesizing isothiazoles.
Ring Rearrangements: Another approach involves the rearrangement of existing heterocyclic compounds to form the isothiazole ring.
Industrial Production Methods: Industrial production of isothiazole,4-(phenylmethyl)- typically involves large-scale condensation reactions using readily available starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Isothiazole,4-(phenylmethyl)- can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The isothiazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced isothiazole derivatives
Substitution: Substituted isothiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Isothiazole,4-(phenylmethyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, isothiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating various biological pathways .
Industry: In the industrial sector, isothiazole derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and polymers .
Wirkmechanismus
The mechanism of action of isothiazole,4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the isothiazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . The phenylmethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Isothiazole,4-(phenylmethyl)- is unique due to the presence of both sulfur and nitrogen atoms in a 1,2-relationship, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
36412-26-7 |
---|---|
Molekularformel |
C10H9NS |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
4-benzyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2 |
InChI-Schlüssel |
YEPBKWKFFVWMDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CSN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.